molecular formula C16H27BN2O4 B8158153 tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate

Cat. No.: B8158153
M. Wt: 322.2 g/mol
InChI Key: MBTXFWTZRGNWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate: is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrazole ring. The tert-butyl ester group further enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids or borates.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.

    Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.

Industry

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: Employed in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanoate is primarily based on its ability to form stable complexes with transition metals. The boronic ester group interacts with metal centers, facilitating various catalytic processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

Uniqueness

  • Structural Features : The combination of a boronic ester group with a pyrazole ring and a tert-butyl ester group is unique, providing enhanced stability and reactivity.
  • Versatility : Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
  • Applications : Its use in diverse fields, including chemistry, biology, medicine, and industry, highlights its broad applicability.

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c1-14(2,3)21-13(20)8-9-19-11-12(10-18-19)17-22-15(4,5)16(6,7)23-17/h10-11H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTXFWTZRGNWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane (5.82 g), acetonitrile (50 ml), cesium fluoride (455.7 mg) and t-butyl acrylate (5.7 ml) were mixed at room temperature, and the mixture was stirred at 80° C. for 17.5 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. To the obtained residue were added water and ethyl ether, and the mixture was partitioned in a separatory funnel. The aqueous layer was further extracted with ethyl ether, and the organic layers were combined. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/6) to give the title compound (8.38 g, 87%).
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
455.7 mg
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.